

In-Depth Technical Guide to Amycolatopsin B (CAS No. 2209112-97-8)

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Compound of Interest

Compound Name: Amycolatopsin B

Cat. No.: B10823471

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Abstract

Amycolatopsin B is a glycosylated polyketide macrolide antibiotic with potent cytotoxic and potential anticancer activities. Isolated from the soil bacterium *Amycolatopsis* sp. MST-108494, this natural product has demonstrated significant inhibitory effects against various cancer cell lines. This technical guide provides a comprehensive overview of **Amycolatopsin B**, including its physicochemical properties, biological activity, and detailed experimental protocols for its isolation, purification, and characterization. Furthermore, a proposed mechanism of action, based on its structural similarity to known inhibitors of mitochondrial ATP synthase, is discussed, offering a rationale for its observed cytotoxicity. This document is intended to serve as a valuable resource for researchers in oncology, natural product chemistry, and drug discovery.

Introduction

Natural products remain a cornerstone of modern pharmacology, with a significant number of approved drugs originating from microbial sources. The genus *Amycolatopsis* is a rich source of bioactive secondary metabolites, including the clinically important antibiotics vancomycin and rifamycin.[1] **Amycolatopsin B**, a member of the amycolatopsin family of macrolides, was first reported in 2017 by Khalil et al. as a product of the Australian soil isolate *Amycolatopsis* sp. MST-108494.[2] Structurally, it is a complex glycosylated polyketide, closely related to the ammocidin and apoptolidin families of natural products.[2] This structural similarity suggests a

shared biological target and mechanism of action. This guide aims to consolidate the available technical information on **Amycolatopsin B** to facilitate further research and development.

Physicochemical Properties

A summary of the known physicochemical properties of **Amycolatopsin B** is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Property	Value	Reference
CAS Number	2209112-97-8	[NA]
Molecular Formula	C ₆₀ H ₉₈ O ₂₂	[NA]
Molecular Weight	1171.4 g/mol	[NA]
Appearance	White, amorphous solid	[NA]
Solubility	Soluble in DMSO and methanol	[NA]
Storage	Store at -20°C for long-term stability	[NA]

Table 1: Physicochemical Properties of **Amycolatopsin B**

Biological Activity

Amycolatopsin B exhibits potent cytotoxic activity against human cancer cell lines. The reported half-maximal inhibitory concentration (IC₅₀) values are summarized in Table 2.

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
NCI-H460	Non-small cell lung cancer	0.28	[2]
SW620	Colorectal adenocarcinoma	0.14	[2]

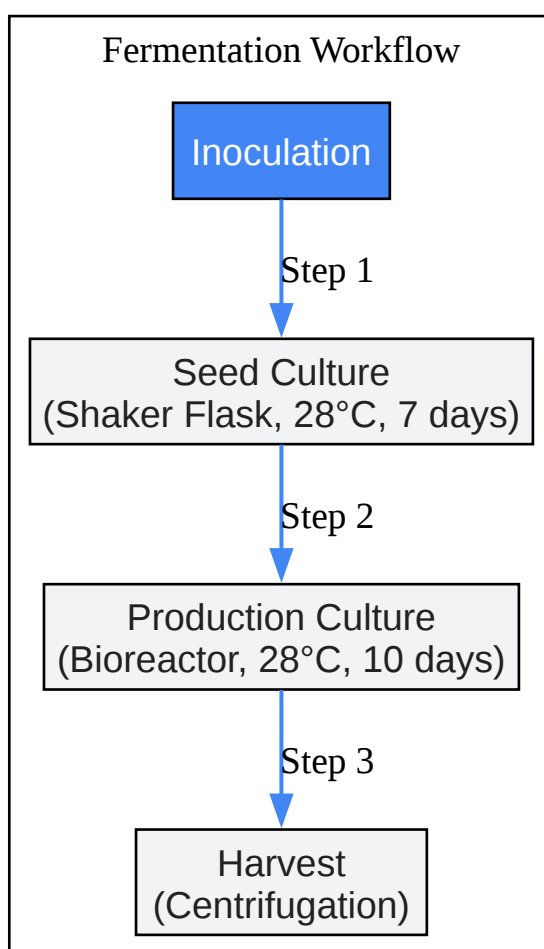
Table 2: Cytotoxic Activity of **Amycolatopsin B**

Experimental Protocols

This section details the methodologies for the fermentation of *Amycolatopsis* sp. MST-108494, and the extraction, purification, and characterization of **Amycolatopsisin B**. A standard protocol for assessing its cytotoxicity is also provided.

Fermentation of *Amycolatopsis* sp. MST-108494

A general workflow for the fermentation process is illustrated in Figure 1.



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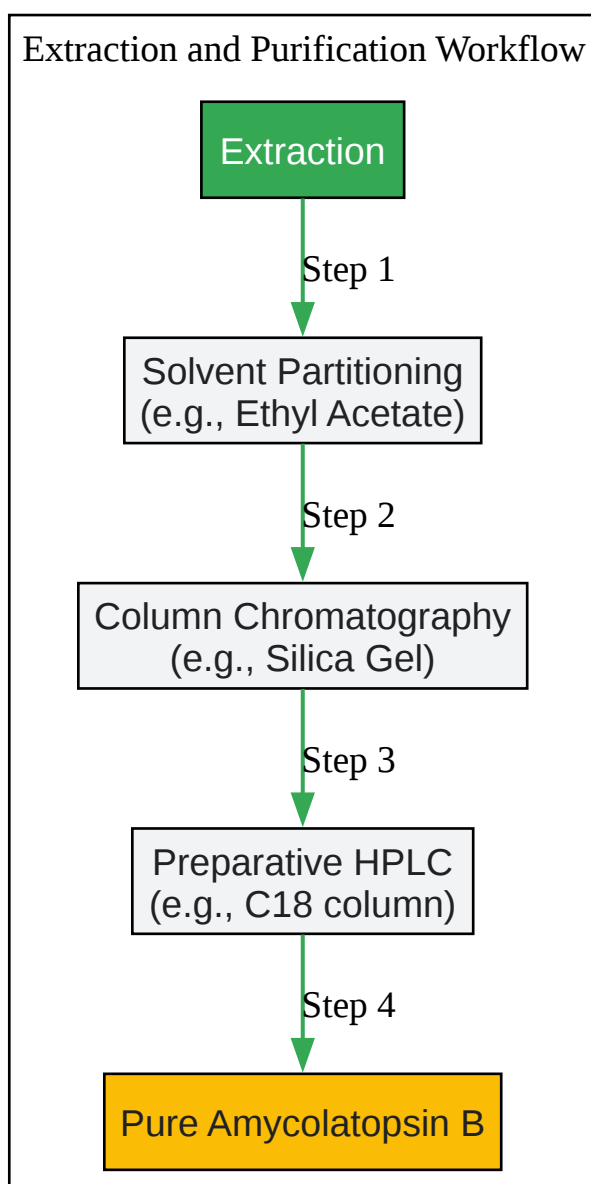
Figure 1: General workflow for the fermentation of *Amycolatopsis* sp. MST-108494.

Protocol:

- **Inoculation:** A cryopreserved vial of *Amycolatopsis* sp. MST-108494 is used to inoculate a seed culture medium. A typical medium might contain glucose, yeast extract, and various salts to support initial growth.
- **Seed Culture:** The inoculated medium is incubated in a shaker flask at 28°C for 7 days with constant agitation to ensure proper aeration.
- **Production Culture:** The seed culture is then transferred to a larger-scale bioreactor containing a production medium, which may be optimized for secondary metabolite production. The fermentation is carried out at 28°C for 10 days with controlled aeration and agitation.
- **Harvest:** After the fermentation period, the culture broth is harvested. The biomass and supernatant are separated by centrifugation.

Extraction and Purification of Amycolatopsin B

The extraction and purification process is outlined in Figure 2.



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Figure 2: Workflow for the extraction and purification of **Amycolatopsis B**.

Protocol:

- Extraction: The harvested culture broth (or the biomass and supernatant separately) is extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites.

- **Solvent Partitioning and Concentration:** The organic extract is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.
- **Column Chromatography:** The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate fractions based on polarity.
- **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing **Amycolatopsin B**, as identified by analytical techniques like thin-layer chromatography (TLC) or analytical HPLC, are pooled and further purified by preparative reverse-phase HPLC (e.g., using a C18 column with a water/acetonitrile gradient) to yield the pure compound.

Structural Characterization

The structure of **Amycolatopsin B** is elucidated using a combination of spectroscopic techniques. The key quantitative data are summarized in Table 3.

Technique	Key Data
HR-ESIMS	m/z [M+Na] ⁺ (provides molecular formula)
¹ H NMR	Chemical shifts (δ) and coupling constants (J) of protons
¹³ C NMR	Chemical shifts (δ) of carbons
2D NMR (COSY, HSQC, HMBC)	Correlations to establish connectivity of atoms

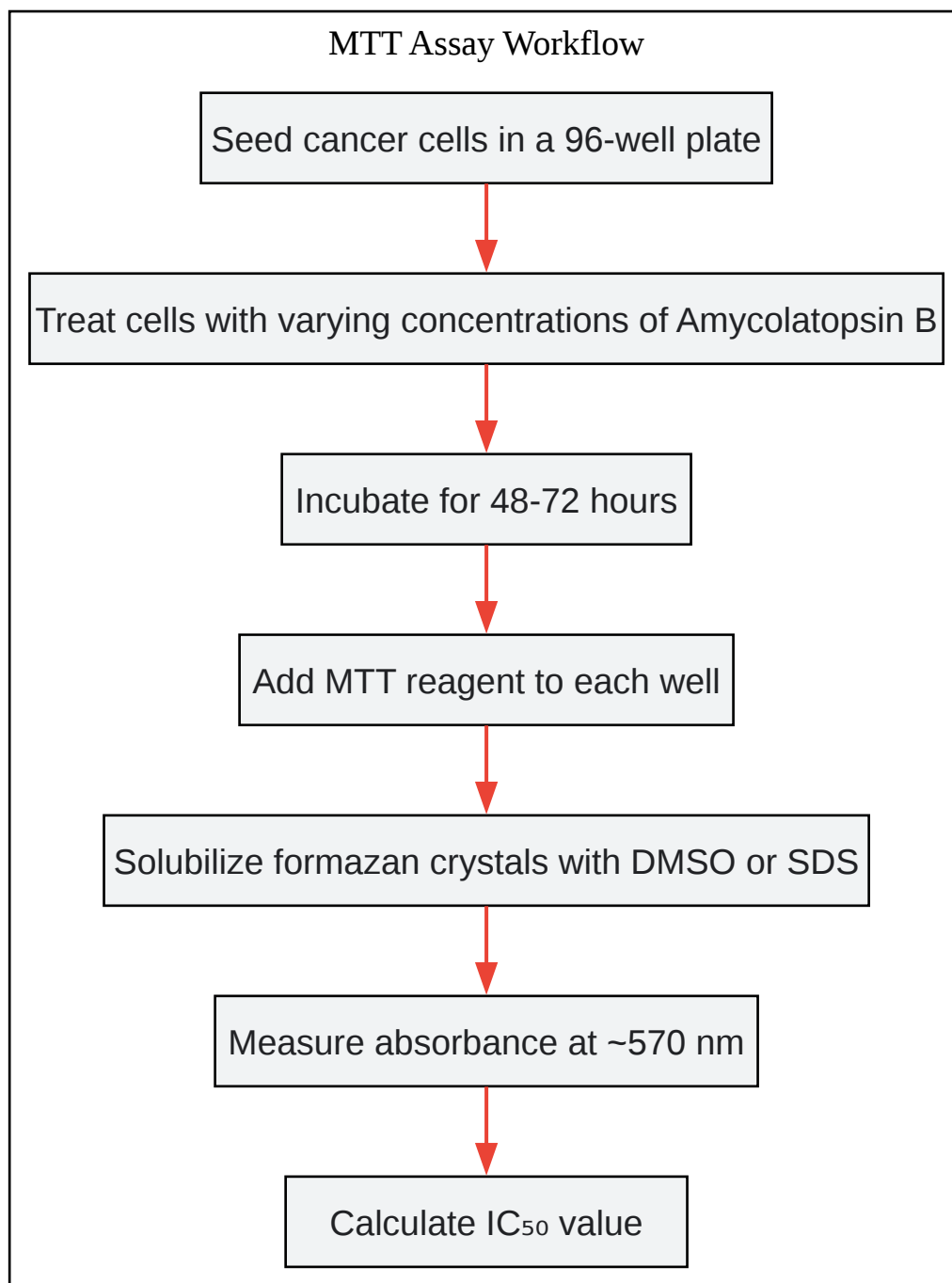
Table 3: Spectroscopic Data for Structural Characterization of **Amycolatopsin B**

Note: Specific NMR and MS data should be referenced from the primary literature (Khalil et al., 2017) when available.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of **Amycolatopsin B** is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A general protocol is provided

below and illustrated in Figure 3.



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Figure 3: Workflow for the MTT cytotoxicity assay.

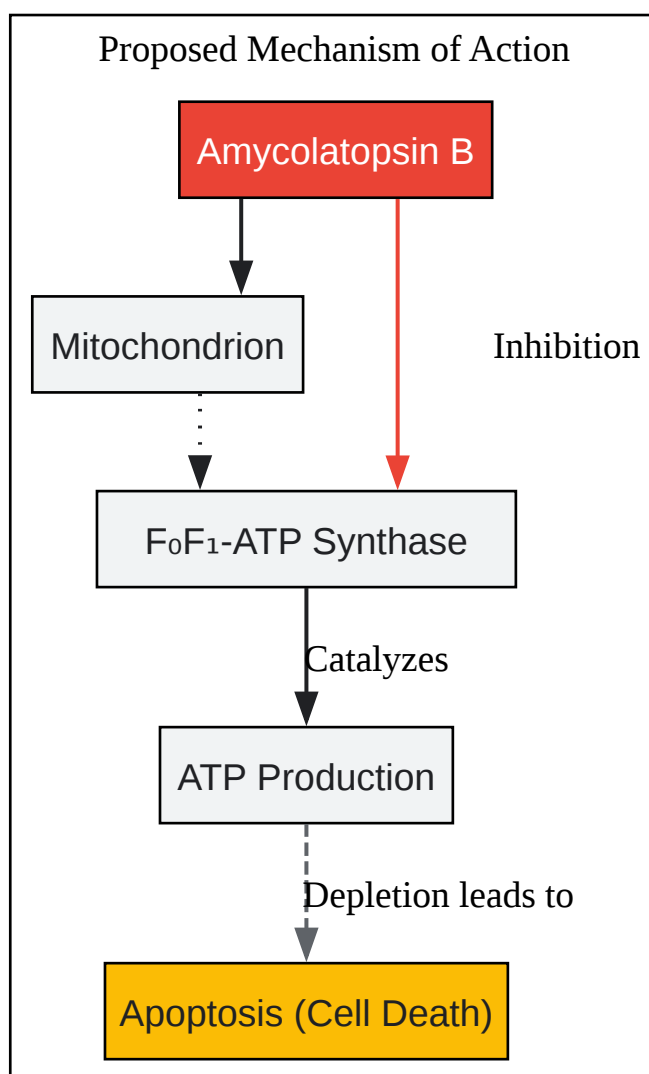
Protocol:

- **Cell Seeding:** Cancer cells (e.g., NCI-H460 or SW620) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with a serial dilution of **Amycolatopsin B** in culture medium. A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified CO₂ incubator.
- **MTT Addition:** The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl.
- **Absorbance Measurement:** The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
- **IC₅₀ Calculation:** The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action

While the precise molecular target of **Amycolatopsin B** has not been definitively identified, its structural similarity to apoptolidin and ammocidin provides strong evidence for a shared mechanism of action. Apoptolidin and ammocidin are known to be potent and selective inhibitors of the F1 subcomplex of mitochondrial F₀F₁-ATP synthase.[3][4] This enzyme plays a crucial role in cellular energy metabolism by synthesizing ATP through oxidative phosphorylation.

The proposed mechanism of action for **Amycolatopsin B** is illustrated in Figure 4.



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Figure 4: Proposed mechanism of action of **Amycolatopsis B** via inhibition of mitochondrial ATP synthase.

Hypothesized Steps:

- Cellular Uptake and Mitochondrial Targeting: **Amycolatopsis B** enters the cell and localizes to the mitochondria.
- Inhibition of ATP Synthase: It binds to the F1 subunit of the F₀F₁-ATP synthase, inhibiting its enzymatic activity.

- **Disruption of Cellular Energetics:** The inhibition of ATP synthase leads to a depletion of cellular ATP levels and a disruption of the mitochondrial membrane potential.
- **Induction of Apoptosis:** The severe energy stress and mitochondrial dysfunction trigger the intrinsic apoptotic pathway, leading to programmed cell death.

The selective cytotoxicity of **Amycolatopsin B** towards cancer cells may be attributed to their higher metabolic rate and increased reliance on oxidative phosphorylation compared to normal cells, a phenomenon known as the "Warburg effect reversal" in certain cancer types.

Future Directions

Amycolatopsin B represents a promising lead compound for the development of novel anticancer agents. Future research should focus on:

- **Definitive Target Identification:** Confirming the inhibition of mitochondrial ATP synthase as the primary mechanism of action.
- **Structure-Activity Relationship (SAR) Studies:** Synthesizing and evaluating analogs of **Amycolatopsin B** to identify key structural features responsible for its potent cytotoxicity and to potentially improve its therapeutic index.
- **In Vivo Efficacy Studies:** Evaluating the antitumor activity of **Amycolatopsin B** in preclinical animal models of cancer.
- **Biosynthetic Pathway Elucidation:** Understanding the genetic basis of **Amycolatopsin B** production in *Amycolatopsis* sp. MST-108494 could enable biosynthetic engineering approaches to generate novel analogs.

Conclusion

Amycolatopsin B is a potent cytotoxic macrolide with significant potential as an anticancer agent. This technical guide has summarized the available information on its properties, biological activity, and experimental methodologies. The proposed mechanism of action, through the inhibition of mitochondrial ATP synthase, provides a solid foundation for further investigation and drug development efforts. The detailed protocols and structured data

presented herein are intended to empower researchers to explore the full therapeutic potential of this promising natural product.

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